molecular formula C13H15NO B13205781 3-(3-Methylphenyl)oxane-3-carbonitrile

3-(3-Methylphenyl)oxane-3-carbonitrile

Cat. No.: B13205781
M. Wt: 201.26 g/mol
InChI Key: XEOAPWWEPXIDQP-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)oxane-3-carbonitrile, with the chemical formula C13H15NO, is a compound that falls within the nitrile functional group. It consists of a nitrile group (–C≡N) attached to a three-membered oxane ring, which contains a methylphenyl (3-methylphenyl) substituent. The compound’s molecular weight is approximately 201.26 g/mol .

Preparation Methods

The synthetic routes for 3-(3-Methylphenyl)oxane-3-carbonitrile are not extensively documented. industrial production methods typically involve the following steps:

    Cyanation Reaction: The starting material, 3-(3-methylphenyl)oxane, undergoes a cyanation reaction using a cyanating agent (such as sodium cyanide or trimethylsilyl cyanide) to introduce the cyano group (–C≡N). The reaction conditions may vary, but it often occurs under basic conditions in a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Chemical Reactions Analysis

3-(3-Methylphenyl)oxane-3-carbonitrile can participate in various chemical reactions:

    Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

    Reduction: Reduction of the nitrile group can yield the corresponding primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or nitration).

    Oxidation: Oxidation of the methyl group could lead to the formation of a ketone.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

    Organic Synthesis: As a versatile building block, it can be used in the synthesis of more complex molecules.

    Pharmaceuticals: Its derivatives may exhibit biological activity, making it relevant for drug discovery.

    Materials Science: It could contribute to the development of novel materials.

Mechanism of Action

The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its interactions with biological targets and pathways.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-(3-methylphenyl)oxane-3-carbonitrile

InChI

InChI=1S/C13H15NO/c1-11-4-2-5-12(8-11)13(9-14)6-3-7-15-10-13/h2,4-5,8H,3,6-7,10H2,1H3

InChI Key

XEOAPWWEPXIDQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCOC2)C#N

Origin of Product

United States

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